molecular formula C13H14O B8762852 1-Isopropoxynaphthalene

1-Isopropoxynaphthalene

Cat. No.: B8762852
M. Wt: 186.25 g/mol
InChI Key: KFSRMUHHVMJRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropoxynaphthalene is a naphthalene derivative substituted with an isopropoxy (–OCH(CH₃)₂) group at the 1-position. The compound likely exhibits physical and chemical behaviors typical of aromatic ethers, including moderate solubility in organic solvents and reactivity influenced by the electron-donating isopropoxy group. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-propan-2-yloxynaphthalene

InChI

InChI=1S/C13H14O/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3

InChI Key

KFSRMUHHVMJRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Alkoxy groups at the 1-position (e.g., 1-Allyloxynaphthalene, 1-Methoxynaphthalene) sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the 4-position of the naphthalene ring .
  • Functional Group Effects : Sulfonyl chloride (in 6-Isopropoxynaphthalene-2-sulfonyl chloride) and isothiocyanate groups enhance electrophilicity, enabling applications in cross-coupling reactions or bioconjugation .

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